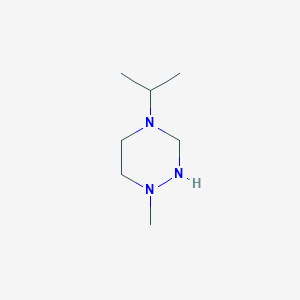
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one involves multiple steps. One common method starts with 2-methylfuran, which undergoes formylation to produce 5-methylfurfural. This intermediate reacts with Grignard reagents such as bromopropyne or chloropropyne, followed by hydrolysis to yield 2-(1-hydroxy-3-butenyl)-5-methylfuran. This compound undergoes molecular rearrangement in a buffered solution to form 2-allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones or carbamates.
Applications De Recherche Scientifique
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: A closely related compound with similar chemical properties.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Another related compound, often referred to as methylcyclopentenolone.
Uniqueness
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63937-27-9 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[2-methyl-4-oxo-3-[(E)-prop-1-enyl]cyclopent-2-en-1-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-5-6-9-8(2)11(7-10(9)14)16-12(15)13(3)4/h5-6,11H,7H2,1-4H3/b6-5+ |
Clé InChI |
QWEDYNXINZOSSV-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C1=C(C(CC1=O)OC(=O)N(C)C)C |
SMILES canonique |
CC=CC1=C(C(CC1=O)OC(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)



![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)

![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)

